molecular formula C10H17N3O2 B3018667 Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate CAS No. 2248405-33-4

Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate

Cat. No.: B3018667
CAS No.: 2248405-33-4
M. Wt: 211.265
InChI Key: QHFSZUZCRDCTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group can enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-6-7(8(11)13(5)12-6)9(14)15-10(2,3)4/h11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFSZUZCRDCTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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